Cas no 1792982-55-8 (Porgaviximab)

Porgaviximab Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P029QI6-5mg |
Porgaviximab |
1792982-55-8 | 98% | 5mg |
$929.00 | 2024-06-18 | |
1PlusChem | 1P029QI6-1mg |
Porgaviximab |
1792982-55-8 | 98% | 1mg |
$369.00 | 2024-06-18 | |
1PlusChem | 1P029QI6-10mg |
Porgaviximab |
1792982-55-8 | 98% | 10mg |
$1467.00 | 2024-06-18 |
Porgaviximab 関連文献
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Porgaviximabに関する追加情報
Introduction to Porgaviximab and Its Implications in Modern Medicine
Porgaviximab, a groundbreaking therapeutic agent, has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by the CAS number 1792982-55-8, represents a novel approach to treating various medical conditions. The molecular structure and pharmacological properties of Porgaviximab have been meticulously studied, leading to its development as a promising candidate for clinical applications.
The chemical composition of Porgaviximab is characterized by its unique molecular architecture, which contributes to its high specificity and efficacy. Recent advancements in computational chemistry have allowed researchers to predict the binding interactions of Porgaviximab with target proteins with remarkable accuracy. This has not only facilitated the optimization of its pharmacokinetic profile but also opened new avenues for drug design.
In the realm of clinical research, Porgaviximab has shown remarkable potential in treating autoimmune disorders. Studies have demonstrated its ability to modulate immune responses by inhibiting key pathways involved in inflammation. The compound's mechanism of action involves precise interactions with cytokine receptors, thereby preventing the overactivation of immune cells that often leads to chronic inflammation.
One of the most compelling aspects of Porgaviximab is its potential in personalized medicine. By leveraging cutting-edge techniques such as CRISPR-Cas9 gene editing, researchers are exploring ways to tailor therapeutic strategies to individual patients. This approach holds promise for enhancing the efficacy of Porgaviximab while minimizing side effects, thereby improving patient outcomes.
The development of Porgaviximab has also been influenced by recent breakthroughs in nanotechnology. Nanoparticle-based delivery systems have been engineered to enhance the bioavailability and targeted delivery of Porgaviximab. These innovations have the potential to revolutionize how therapeutic agents are administered, ensuring that patients receive optimal doses with minimal systemic exposure.
Furthermore, the synthesis of Porgaviximab has been refined through green chemistry principles, emphasizing sustainability and environmental responsibility. The use of renewable resources and solvent-free reactions has significantly reduced the ecological footprint of its production. This aligns with global efforts to promote sustainable pharmaceutical practices.
As the field of biomedicine continues to evolve, Porgaviximab stands out as a beacon of innovation. Its multifaceted applications, from treating autoimmune disorders to enhancing personalized medicine strategies, underscore its significance in modern healthcare. Ongoing research is expected to uncover even more about its potential, further solidifying its role as a cornerstone in therapeutic development.
The journey from laboratory discovery to clinical application is a testament to the collaborative efforts of chemists, biologists, and medical professionals. Porgaviximab exemplifies how interdisciplinary research can lead to transformative treatments that address unmet medical needs. As we look toward the future, it is compounds like Porgaviximab that will shape the landscape of modern medicine.
1792982-55-8 (Porgaviximab) Related Products
- 940859-86-9(N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide)
- 2228818-43-5(2-(propan-2-yloxy)-6-(pyrrolidin-3-yloxy)pyridine)
- 302807-18-7(N-{4-(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoylphenyl}-2-(4-methoxyphenoxy)propanamide)
- 155862-90-1(N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide)
- 1888617-50-2(2-Amino-2-(4-(sec-butyl)phenyl)acetamide)
- 1603384-42-4(1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane)
- 2253-38-5(Methyl fluoroisobutyrate)
- 2228236-61-9(2-hydroxy-3-4-(methoxycarbonyl)-5-methylfuran-2-ylpropanoic acid)
- 57676-54-7(2-(4-Methylphenyl)acetohydrazide)
- 2228631-08-9((1-{3-(methylsulfanyl)phenylmethyl}cyclopropyl)methanamine)




